2-Chloro-5h-cyclopenta[b]pyridine
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Overview
Description
2-Chloro-5h-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C9H10ClN. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5h-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5h-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, although specific conditions and reagents for this transformation are less commonly reported.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
2-Chloro-5h-cyclopenta[b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5h-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as calcium channel antagonists inhibit calcium ion influx, thereby modulating cellular activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Chloro-5h-cyclopenta[b]pyridine can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another cyclopenta[b]pyridine derivative with different substitution patterns.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A compound with a dioxino ring fused to the pyridine ring.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities .
Properties
Molecular Formula |
C8H6ClN |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H6ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h1,3-5H,2H2 |
InChI Key |
KWAQQPLWJJZAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
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